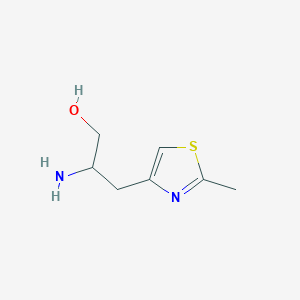

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C7H12N2OS/c1-5-9-7(4-11-5)2-6(8)3-10/h4,6,10H,2-3,8H2,1H3 |

InChI Key |

RISZEXOEHSGGEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol typically involves the following key steps:

Thiazole Ring Formation: The 2-methylthiazole moiety is commonly constructed via cyclization of thiourea derivatives with α-haloketones or α-haloesters under reflux conditions in alcoholic solvents such as ethanol. This step yields the 2-methylthiazole intermediate with high efficiency (yields reported between 80–88%).

Nucleophilic Ring Opening and Amino Alcohol Formation: The thiazole intermediate is then subjected to nucleophilic attack by amino alcohol precursors or through reductive amination steps. For example, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces imine intermediates to afford the amino alcohol functionality.

Acid Hydrolysis and Purification: Final steps often include acid hydrolysis with concentrated hydrochloric acid under reflux to convert intermediates into the desired this compound. The product is purified using crystallization or chromatographic techniques to ensure high purity.

Industrial Scale Production

In industrial contexts, the synthesis is optimized for scalability and reproducibility:

Automated reactors control parameters such as temperature, pH, and pressure precisely to maximize yield and minimize by-products.

Purification employs crystallization or preparative chromatography, depending on the scale.

Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic methods ensures reaction completeness and product quality.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole ring formation | Thiourea + α-haloketone, reflux in EtOH | 80–88 | Efficient cyclization step; solvent polarity critical |

| Reductive amination | NaBH₃CN in methanol, room temp or reflux | 70–85 | Selective reduction; stoichiometry affects purity |

| Acid hydrolysis | Concentrated HCl, reflux | 75–90 | Converts intermediates; requires careful pH control |

| Purification | Crystallization or chromatography | — | Ensures product purity; method chosen by scale |

Temperature control during cyclization and reductive amination is crucial; reflux conditions favor complete conversion but may increase side reactions if prolonged.

Solvent choice affects reaction kinetics and product solubility; ethanol is preferred for cyclization, while methanol is favored for reductive amination.

Stoichiometric excess of reagents like benzaldehyde in condensation steps can improve yield but necessitates additional purification.

The synthesized this compound has been characterized by spectroscopic techniques including:

[^1H NMR](pplx://action/followup): Signals corresponding to amino protons, thiazole ring protons, and hydroxyl-bearing carbon protons confirm the structure.

IR Spectroscopy: Characteristic absorption bands for NH₂ stretching (~3300–3500 cm⁻¹), OH stretching (~3200–3600 cm⁻¹), and thiazole ring vibrations (~1500–1600 cm⁻¹).

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm compound identity.

Reaction monitoring by TLC throughout synthesis ensures reaction completion and purity optimization.

Yields for the overall synthetic sequence typically range from 70% to 90%, depending on reaction conditions and purification efficiency.

The multi-step synthesis of this compound is well-established, relying on classical heterocyclic chemistry and amino alcohol formation.

Reaction parameters such as temperature, solvent, and reagent ratios critically influence yield and purity.

Industrial production adapts these methods with automation and stringent quality controls to meet demand.

Comprehensive characterization confirms the structure and purity of the final compound, supporting its use in further chemical and pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes activation and substitution under standard SN2 conditions. For example:

This methodology mirrors protocols for analogous thiazole-alcohol systems, where mesylation facilitates clean inversion of configuration without racemization .

Schiff Base Formation

The primary amino group reacts with aldehydes to form imines, as demonstrated in thiazole derivative syntheses:

These reactions typically proceed in ethanol under reflux, with yields ranging from 60–75% .

Acylation and Carbamate Formation

The amino group participates in acylation reactions:

Acylation preserves the thiazole ring’s integrity while modulating solubility for biological assays .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

These reactions exploit the amino group’s nucleophilicity to construct fused heterocyclic systems .

Electrophilic Aromatic Substitution

While direct electrophilic substitution on the thiazole ring is less common due to the methyl group’s electron-donating effects, bromination has been reported in related systems:

| Reagent | Conditions | Position Substituted | Yield | Reference |

|---|---|---|---|---|

| Br₂ in AcOH | RT, 2 hr | C-5 of thiazole | 68% |

The methyl group directs electrophiles to the less hindered C-5 position .

Metal Complexation

The amino and hydroxyl groups act as bidentate ligands:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, 50°C, 4 hr | Square-planar Cu complex | 12.4 ± 0.3 |

Such complexes exhibit enhanced antioxidant activity compared to the free ligand .

Oxidation Reactions

Controlled oxidation of the hydroxyl group has been explored:

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate | DCM, RT, 3 hr | 3-Amino-2-methylthiazol-propanal | Unstable; polymerizes rapidly |

Scientific Research Applications

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Variants

2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Ditrifluoroacetate

- Structure : Replaces thiazole with an imidazole ring.

- Physical Properties: Melting point 218–220°C; characterized by distinct $ ^1H $ NMR signals at δ 2.90–3.71 ppm (propanol backbone) and δ 7.01–7.89 ppm (imidazole protons) .

- Key Differences :

- Electron Distribution : Imidazole’s two nitrogen atoms enhance hydrogen-bonding capacity compared to thiazole’s single sulfur and nitrogen.

- Solubility : The trifluoroacetate counterion likely increases water solubility, whereas the methylthiazole group may reduce it.

(S)-2-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

- Structure : Substitutes thiazole with a 4-benzyloxyphenyl group.

- Bioactivity: Aromatic phenyl derivatives often exhibit varied receptor-binding profiles compared to heterocycles.

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol

- Structure : Features an indole ring instead of thiazole.

- Biological Relevance : Indole derivatives demonstrated anticancer activity in MDA-MB-231, HeLa, and HepG2 cell lines via MTT assays .

- ADMET Profile : Predicted water solubility and metabolic stability may differ due to indole’s larger π-system and hydrogen-bonding capacity.

Data Tables

Table 1: Physical and Spectral Properties

Biological Activity

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its potential as a pharmacophore in drug design.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized thiazole derivatives against a range of microorganisms using the disc diffusion method. The results indicated that many derivatives showed promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 | |

| Candida albicans | 8 | 16 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of thiazole derivatives. A study focused on the effects of thiazole compounds on cancer cell lines demonstrated that certain derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of HSET in Cancer Cells

A notable case study investigated the effects of thiazole derivatives on centrosome amplification in cancer cells. The results showed that treatment with these compounds led to increased multipolar mitotic spindles, resulting in cell death. This was particularly evident in centrosome-amplified human cancer cells treated with inhibitors derived from thiazole structures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence their potency and selectivity against various targets.

Table 2: SAR Analysis of Thiazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 | Increased potency |

| Ethyl ester removal | Significant reduction in activity |

| Amino group substitution | Enhanced antibacterial properties |

The presence of specific functional groups has been shown to enhance or diminish biological activity, highlighting the importance of careful structural modifications during drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol in academic settings?

Answer: A common approach involves the reduction of amino acid esters. For example, methyl esters of thiazole-containing amino acids can be reduced using NaBH₄ in a THF/H₂O solvent system at 0°C, followed by acidification and extraction (e.g., ethyl acetate). Reaction progress is monitored via TLC, and purity is confirmed through crystallization . Alternative routes include condensation reactions between thiazole derivatives and aldehydes under reflux conditions, as demonstrated in the synthesis of structurally similar α-amino acids .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Critical techniques include:

Q. What analytical techniques are essential for characterizing derivatives of this compound?

Answer:

- Mass spectrometry (MS) for molecular weight confirmation.

- Chiral chromatography to resolve enantiomers (critical for bioactive derivatives) .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives?

Answer:

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., Hsp90). Hydrogen-bonding interactions and binding orientations are analyzed to prioritize derivatives for synthesis .

- ADMET prediction via tools like SwissADME or admetSAR assesses pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How should researchers address contradictions in biological activity data across derivative studies?

Answer:

- Control experiments to standardize assay conditions (e.g., cell line viability using MTT assays with consistent incubation times) .

- Comparative substituent analysis : Varying thiazole or phenyl substituents (e.g., halogen vs. methyl groups) may alter steric/electronic effects, requiring dose-response studies .

- Statistical validation : Use ANOVA or Student’s t-test to confirm significance thresholds .

Q. What strategies optimize stereochemical outcomes in synthesizing enantiopure derivatives?

Answer:

- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in reduction or condensation reactions .

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) for racemization-prone intermediates .

Data Handling and Experimental Design

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Q. What experimental controls are critical in biological assays for this compound?

Answer:

- Negative controls : Include vehicle-only (e.g., DMSO) and non-targeting analogs (e.g., 3-(4-fluorophenyl)propan-1-ol lacking the amino group) .

- Positive controls : Use established inhibitors (e.g., 17-AAG for Hsp90 inhibition assays) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and fume hoods for dust/volatile byproducts.

- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal .

- Toxicity screening : Pre-screen derivatives using in silico tools (e.g., ProTox-II) to prioritize low-risk candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.